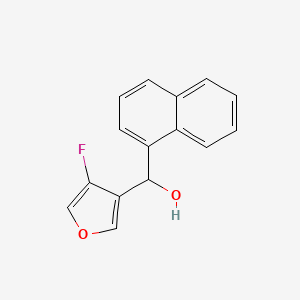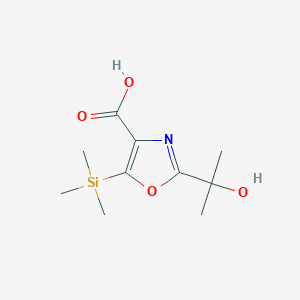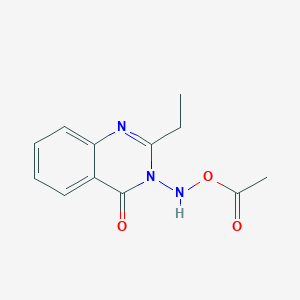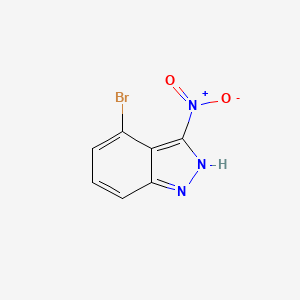![molecular formula C14H16N2S B11868816 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)
5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE is a heterocyclic compound that features a piperidine ring, a thiophene ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling of Rings: The final step involves coupling the piperidine and thiophene rings to the pyridine ring through a series of reactions, such as Suzuki coupling or Stille coupling, which require palladium catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of 2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
類似化合物との比較
Similar Compounds
2-(PIPERIDIN-4-YL)-5-(FURAN-2-YL)PYRIDINE: Similar structure but with a furan ring instead of a thiophene ring.
2-(PIPERIDIN-4-YL)-5-(PYRIDIN-2-YL)PYRIDINE: Similar structure but with an additional pyridine ring.
Uniqueness
2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and drug design.
特性
分子式 |
C14H16N2S |
|---|---|
分子量 |
244.36 g/mol |
IUPAC名 |
4-(5-thiophen-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2S/c1-2-14(17-9-1)12-3-4-13(16-10-12)11-5-7-15-8-6-11/h1-2,5-9,12-13,16H,3-4,10H2 |
InChIキー |
MZAJPZJWMHBAMG-UHFFFAOYSA-N |
正規SMILES |
C1CC(NCC1C2=CC=CS2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11868737.png)



![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)

![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)

![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)





